Sorbitan stearate

Catalog No.
S543600
CAS No.
1338-41-6
M.F
C24H46O6
M. Wt
430.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sorbitan stearate

CAS Number

1338-41-6

Product Name

Sorbitan stearate

IUPAC Name

[(2R)-2-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] octadecanoate

Molecular Formula

C24H46O6

Molecular Weight

430.6 g/mol

InChI

InChI=1S/C24H46O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(27)29-19-21(26)24-23(28)20(25)18-30-24/h20-21,23-26,28H,2-19H2,1H3/t20-,21+,23+,24+/m0/s1

InChI Key

HVUMOYIDDBPOLL-XWVZOOPGSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O

Solubility

Soluble in ethanol, isopropanol, mineral oil, and vegetable oil.
Insoluble in water and propylene glycol

Synonyms

Sorgen 50; Sorbitan monostearate; Span 55; Sorbon S 60; Emsorb 2505; Liposorb S-20; Liposorb S; Anhydrosorbitol monostearate;

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H]([C@@H]1[C@@H]([C@H](CO1)O)O)O

Description

The exact mass of the compound Sorbitan stearate is 430.3294 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in ethanol, isopropanol, mineral oil, and vegetable oil.insoluble in water and propylene glycol. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents - Sugars - Monosaccharides - Hexoses - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.
  • Drug Delivery Systems

    Some studies investigate the use of sorbitan stearate in the development of drug delivery systems. Its ability to form emulsions and stabilize oil-in-water mixtures allows for the encapsulation of hydrophobic drugs, potentially improving bioavailability [].

  • Food Science Research

    Research in food science explores the functionality of sorbitan stearate as an emulsifier and texturizer in food products. Studies may investigate its impact on food stability, shelf life, and sensory properties [].

  • Cosmetics Research

    Similar to food science, research in cosmetics explores the application of sorbitan stearate as an emulsifier and stabilizer in cosmetic formulations. Studies may investigate its impact on texture, product stability, and potential interactions with other ingredients [].

Sorbitan stearate is a nonionic surfactant, meaning it has both water-soluble and oil-soluble parts. It's derived from sorbitol, a sugar alcohol, and stearic acid, a fatty acid commonly found in vegetable oils []. This combination creates a waxy, cream-colored emulsifier that helps blend oil and water-based ingredients, enabling the formulation of stable and smooth emulsions in various research applications [].


Molecular Structure Analysis

Sorbitan stearate has a unique structure with two key parts:

  • Sorbitan ring: This ring structure comes from sorbitol and has hydroxyl groups (OH) that make it hydrophilic (water-loving).
  • Stearic acid chain: This long, fatty acid chain is hydrophobic (oil-loving).

This dual nature allows sorbitan stearate to interact with both water and oil phases, acting as a bridge between them [].


Chemical Reactions Analysis

The synthesis of sorbitan stearate involves an esterification reaction between sorbitol and stearic acid. Here's the balanced chemical equation:

  • Sorbitol + Stearic Acid → Sorbitan Stearate + Water []

Sorbitan stearate is relatively stable under normal conditions. However, under strong acidic or alkaline conditions, it can undergo hydrolysis, breaking down back into its original components, sorbitol and stearic acid [].


Physical And Chemical Properties Analysis

  • Appearance: Light cream to tan colored flakes, beads, or waxy solid [].
  • Melting point: 54-57°C [].
  • Boiling point: Decomposes before boiling [].
  • Solubility: Slightly soluble in water, soluble in oils [].

In scientific research, sorbitan stearate's primary function is as an emulsifier. It helps disperse and stabilize immiscible liquids, such as oil and water, into a uniform mixture. This is crucial in various applications, including:

  • Preparation of emulsions for biological studies: Sorbitan stearate can be used to create emulsions for drug delivery research, where it helps suspend hydrophobic drugs in water-based solutions for in vitro or in vivo studies [].
  • Stabilization of biological samples: It can be used to stabilize membranes and organelles isolated from cells for further analysis.
  • Cosmetics research: Sorbitan stearate plays a vital role in formulating stable creams, lotions, and ointments used in cosmetic research and development [].

Sorbitan stearate is not flammable but may decompose upon heating, releasing irritating fumes [].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

DryPowder, OtherSolid; PelletsLargeCrystals
Solid

Color/Form

White to tan waxy solid

XLogP3

6.9

Exact Mass

430.3294

Density

1.0 @ 25 °C

Odor

SLIGHT ODOR

Appearance

Solid powder

Melting Point

56-58 °C
49-65 °C
56-58°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

NVZ4I0H58X

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 527 of 529 companies (only ~ 0.4% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Therapeutic Uses

The formulation and characterization of a novel anhydrous organogel formulated as a potential delivery vehicle from a solution of 2 nonionic surfactants, sorbitan monostearate (Span 60) and polysorbate 20 (polyoxyethylene sorbitan monolaurate; Tween 20), in hexadecane at 60DGC, which cools to a white, semi-solid, thermoreversible gel at room temperature, are described. The addition of an aqueous phase (water or niosome suspensions) up to 17% v/v to the oil phase at 60DGC produced water-in-oil and vesicle-in-water-in-oil systems, respectively. The release rate of hydrophilic solute from these gels was found to be lowest when a disperse system of spherical water droplets in the continuous oil phase was formed at high temperatures, compared to the faster release from the gel where the fibril structures acted as nearly continuous aqueous channels running through the organic medium, providing a means of traversing the oil phase.

Other CAS

1338-41-6
5093-91-4
76169-00-1

Wikipedia

Sorbitan monostearate

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food Additives -> EMULSIFIER; -> JECFA Functional Classes
Cosmetics -> Emulsifying

Methods of Manufacturing

ESTERIFICATION OF SORBITAN WITH STEARIC ACID
.../IT IS/ MADE BY ESTERIFYING WITH DIGESTIBLE FATTY ACIDS VARIOUS PARTIAL ANHYDRIDES OF SORBITOL.

General Manufacturing Information

Agriculture, forestry, fishing and hunting
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Computer and electronic product manufacturing
Oil and gas drilling, extraction, and support activities
Paint and coating manufacturing
Paper manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
Synthetic rubber manufacturing
Textiles, apparel, and leather manufacturing
Utilities
Sorbitan, monooctadecanoate: ACTIVE
/IT IS/ A FOOD ADDITIVE PERMITTED IN FEED & DRINKING WATER OF ANIMALS AND/OR FOR TREATMENT OF FOOD PRODUCING ANIMALS; /IT IS/ ALSO PERMITTED IN FOOD FOR HUMAN CONSUMPTION.
...SURFACTANTS /LIKE SORBITAN MONOSTEARATE/ ARE FREQUENTLY USED /IN BAKING/ IN CONJUNCTION WITH MONO- & DIGLYCERIDES & WITH EACH OTHER.
OF THE SEVERAL EMULSIFIERS AVAILABLE FOR BAKERS' CAKES, SORBITAN MONOSTEARATE & POLYOXYETHYLENE SORBITAN MONOSTEARATE HAVE BEEN FOUND ESP EFFECTIVE. THESE EMULSIFIERS ARE ALMOST ALWAYS EMPLOYED IN COMBINATION TO GAIN SIGNIFICANT IMPROVEMENTS IN CAKE QUALITY.
VOL & TEXTURE /OF CAKES/ ARE AIDED BY INCLUSION OF SORBITAN MONOSTEARATE & POLYSORBATE 60...
For more General Manufacturing Information (Complete) data for SORBITAN MONOSTEARATE (6 total), please visit the HSDB record page.

Analytic Laboratory Methods

GRAVIMETRIC METHOD, APPLICABLE TO SHORTENING AND FOOD OILS.

Dates

Modify: 2023-08-15
1: Poletto FS, De Oliveira CP, Wender H, Regent D, Donida B, Teixeira SR, Guterres SS, Rossi-Bergmann B, Pohlmann AR. How Sorbitan Monostearate Can Increase Drug-Loading Capacity of Lipid-Core Polymeric Nanocapsules. J Nanosci Nanotechnol. 2015 Jan;15(1):827-37. PubMed PMID: 26328447.
2: Singh VK, Pramanik K, Ray SS, Pal K. Development and characterization of sorbitan monostearate and sesame oil-based organogels for topical delivery of antimicrobials. AAPS PharmSciTech. 2015 Apr;16(2):293-305. doi: 10.1208/s12249-014-0223-7. Epub 2014 Oct 4. PubMed PMID: 25277240; PubMed Central PMCID: PMC4370955.
3: Zhao Q, Kuang W, Long Z, Fang M, Liu D, Yang B, Zhao M. Effect of sorbitan monostearate on the physical characteristics and whipping properties of whipped cream. Food Chem. 2013 Dec 1;141(3):1834-40. doi: 10.1016/j.foodchem.2013.04.086. Epub 2013 May 7. PubMed PMID: 23870898.
4: Myung Y, Yeom S, Han S. A niosomal bilayer of sorbitan monostearate in complex with flavones: a molecular dynamics simulation study. J Liposome Res. 2016 Dec;26(4):336-44. doi: 10.3109/08982104.2016.1144204. Epub 2016 Mar 16. PubMed PMID: 26982006.
5: Kamel R, Basha M, Abd El-Alim SH. Development of a novel vesicular system using a binary mixture of sorbitan monostearate and polyethylene glycol fatty acid esters for rectal delivery of rutin. J Liposome Res. 2013 Mar;23(1):28-36. doi: 10.3109/08982104.2012.727422. Epub 2012 Oct 19. PubMed PMID: 23083098.
6: Murdan S, Gregoriadis G, Florence AT. Novel sorbitan monostearate organogels. J Pharm Sci. 1999 Jun;88(6):608-14. PubMed PMID: 10350496.
7: Murdan S, Gregoriadis G, Florence AT. Inverse toroidal vesicles: precursors of tubules in sorbitan monostearate organogels. Int J Pharm. 1999 Jun 10;183(1):47-9. PubMed PMID: 10361153.
8: Murdan S, van den Bergh B, Gregoriadis G, Florence AT. Water-in-sorbitan monostearate organogels (water-in-oil gels). J Pharm Sci. 1999 Jun;88(6):615-9. PubMed PMID: 10350497.
9: Murdan S, Gregoriadis G, Florence AT. Sorbitan monostearate/polysorbate 20 organogels containing niosomes: a delivery vehicle for antigens? Eur J Pharm Sci. 1999 Jul;8(3):177-86. PubMed PMID: 10379040.
10: WALDSTEIN SS, SCHOOLMAN HM, POPPER H. The effect of feeding large amounts of emulsifiers polyoxyethylene (20) sorbitan monostearate (tween 60) and sorbitan monostearate (span 60) to humans. Am J Dig Dis. 1954 Jul;21(7):181-5. PubMed PMID: 13171357.
11: DELLA PORTA G, SHUBIK P, DAMMERT K, TERRACINI B. Role of polyoxyethylene sorbitan monostearate in skin carcinogenesis in mice. J Natl Cancer Inst. 1960 Sep;25:607-25. PubMed PMID: 13721614.
12: Brandner JD. The composition of NF-defined emulsifiers: sorbitan monolaurate, monopalmitate, monostearate, monooleate, polysorbate 20, polysorbate 40, polysorbate 60, and polysorbate 80. Drug Dev Ind Pharm. 1998 Nov;24(11):1049-54. PubMed PMID: 9876559.
13: Uchegbu IF, Double JA, Turton JA, Florence AT. Distribution, metabolism and tumoricidal activity of doxorubicin administered in sorbitan monostearate (Span 60) niosomes in the mouse. Pharm Res. 1995 Jul;12(7):1019-24. PubMed PMID: 7494796.
14: Magill A, Becker AR. Spectrophotometric method for quantitation of peroxides in sorbitan monooleate and monostearate. J Pharm Sci. 1984 Nov;73(11):1663-4. PubMed PMID: 6520780.
15: DAMMERT K. The effect of five ulcerating doses of alkyldimethylbenzylammoniumchloride (Zephiran) on the tumor promoting action of polyoxyethylene sorbitan monostearate (tween 60). An analysis of the dermal condition in tumor promotion. Acta Pathol Microbiol Scand. 1961;53:22-32. PubMed PMID: 13883317.
16: SHUBIK P, DELLA PORTA G, SPENCER K. Studies of the action of polyoxyethylene sorbitan monostearate (tween 60) in skin carcinogenesis in the mouse. Acta Unio Int Contra Cancrum. 1959;15(1):232-41. PubMed PMID: 13649458.
17: Shan L. Perfluoropropane-filled, sorbitan monostearate– and polyoxyethylene 40 stearate–shelled nanobubbles. 2010 Aug 2 [updated 2010 Sep 1]. Molecular Imaging and Contrast Agent Database (MICAD) [Internet]. Bethesda (MD): National Center for Biotechnology Information (US); 2004-2013. Available from http://www.ncbi.nlm.nih.gov/books/NBK45631/ PubMed PMID: 20827822.
18: Korhonen M, Hirvonen J, Peltonen L, Antikainen O, Yrjänäinen L, Yliruusi J. Formation and characterization of three-component-sorbitan monoester surfactant, oil and water-creams. Int J Pharm. 2004 Jan 9;269(1):227-39. PubMed PMID: 14698594.
19: Hendy RJ, Butterworth KR, Gaunt IF, Kiss IS, Grasso P. Long-term toxicity study of sorbitan monostearate (Span 60) in mice. Food Cosmet Toxicol. 1978 Dec;16(6):527-34. PubMed PMID: 730079.
20: Sato J, Hara I. [Interaction between C-reactive protein and sorbitan monostearate]. Seikagaku. 1969 Jan;41(1):7-10. Japanese. PubMed PMID: 5813947.

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